An In-Depth Technical Guide to 4-Ethoxycarbonyl-2-piperidone: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 4-Ethoxycarbonyl-2-piperidone: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Isomeric Landscape of Ethoxycarbonyl Piperidones
In the realm of heterocyclic chemistry, precision in nomenclature is paramount. The compound "4-ethoxycarbonyl-2-piperidone" specifies a distinct molecular architecture within the piperidone family. However, a survey of chemical literature and commercial databases reveals a notable prevalence of its isomers, namely 1-ethoxycarbonyl-4-piperidone and 3-ethoxycarbonyl-2-piperidone. This guide, therefore, serves a dual purpose: to provide a thorough technical overview of the specified, albeit less documented, 4-ethoxycarbonyl-2-piperidone, and to contextualize it within its isomeric landscape, offering clarity to researchers navigating this chemical space.
Part 1: Core Molecular Attributes of 4-Ethoxycarbonyl-2-piperidone
Chemical Structure and Nomenclature
4-Ethoxycarbonyl-2-piperidone, also systematically named ethyl 2-oxopiperidine-4-carboxylate, is a derivative of 2-piperidone, a six-membered lactam. The structure features an ethoxycarbonyl (-COOCH₂CH₃) group at the 4th position of the piperidine ring.
IUPAC Name: Ethyl 2-oxopiperidine-4-carboxylate
Chemical Formula: C₈H₁₃NO₃
To visually represent this structure, the following DOT script for Graphviz can be used:
Figure 2: Proposed synthetic workflow for 4-ethoxycarbonyl-2-piperidone.
Step-by-Step Experimental Protocol (Proposed):
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Michael Addition:
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To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add ethyl cyanoacetate (1.0 equivalent) dropwise.
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Stir the resulting solution for 15 minutes at 0 °C.
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Add ethyl acrylate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
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The resulting crude Michael adduct can be purified by column chromatography.
Causality: The basic conditions generated by sodium ethoxide deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the β-carbon of the electron-deficient ethyl acrylate in a conjugate addition, forming the Michael adduct.
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Reductive Cyclization:
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Dissolve the purified Michael adduct in a suitable solvent such as ethanol or methanol.
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Add a catalytic amount of Raney nickel to the solution.
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Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
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Heat the reaction mixture to 50-80 °C and stir vigorously.
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Monitor the reaction for the uptake of hydrogen and by TLC.
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Upon completion, carefully filter the reaction mixture to remove the Raney nickel catalyst.
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Remove the solvent under reduced pressure to yield the crude 4-ethoxycarbonyl-2-piperidone.
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The final product can be purified by recrystallization or column chromatography.
Causality: The Raney nickel catalyzes the reduction of the nitrile group to a primary amine. This amine then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and the formation of the stable six-membered lactam ring of the 2-piperidone.
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Predicted Spectroscopic Data
While experimental spectra for 4-ethoxycarbonyl-2-piperidone are not readily available, its expected spectroscopic characteristics can be predicted based on the known data for 2-piperidone and the influence of the ethoxycarbonyl substituent. [1][2]
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| ¹H NMR | - NH proton: A broad singlet between δ 6.0-8.0 ppm. - CH₂ protons of ethyl group: A quartet around δ 4.1 ppm. - CH₃ protons of ethyl group: A triplet around δ 1.2 ppm. - Piperidone ring protons: Complex multiplets between δ 1.8-3.5 ppm. The proton at C4 will be deshielded due to the adjacent ester group. |
| ¹³C NMR | - Lactam carbonyl (C2): A peak around δ 175 ppm. - Ester carbonyl: A peak around δ 170 ppm. - CH₂ of ethyl group: A peak around δ 60 ppm. - Piperidone ring carbons: Peaks between δ 20-55 ppm. The C4 carbon will be shifted downfield. - CH₃ of ethyl group: A peak around δ 14 ppm. |
| Infrared (IR) | - N-H stretch: A broad band around 3200 cm⁻¹. - C=O stretch (lactam): A strong absorption band around 1650 cm⁻¹. - C=O stretch (ester): A strong absorption band around 1735 cm⁻¹. - C-O stretch: Bands in the region of 1250-1000 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular ion (M⁺): A peak at m/z = 171. - Common fragmentation patterns: Loss of the ethoxy group (-OC₂H₅, m/z = 45), loss of the entire ester group (-COOC₂H₅, m/z = 73), and fragmentation of the piperidone ring. |
Table 2: Predicted spectroscopic data for 4-ethoxycarbonyl-2-piperidone.
Part 3: Applications and Importance in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. [3]Substituted 2-piperidones, in particular, are valuable intermediates for the synthesis of a wide range of biologically active molecules.
The presence of the ethoxycarbonyl group at the 4-position of the 2-piperidone ring offers a versatile chemical handle for further synthetic modifications. This allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential applications of 4-ethoxycarbonyl-2-piperidone and its derivatives could include the development of novel therapeutics targeting:
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Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs.
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Oncology: Functionalized piperidones have shown promise as anticancer agents.
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Infectious Diseases: The piperidine scaffold can be elaborated to create novel antibacterial and antiviral compounds.
The synthesis of this and other specifically substituted piperidones is a key enabling step in the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Conclusion
While 4-ethoxycarbonyl-2-piperidone is not a widely commercialized or extensively studied compound, its chemical structure represents a valuable building block for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, a plausible and detailed synthetic strategy, and its potential applications. By understanding the nuances of its structure and the methods for its creation, researchers are better equipped to leverage this and similar heterocyclic scaffolds in the pursuit of novel scientific discoveries and the development of next-generation therapeutics.
References
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Liu, H., et al. (2012). Synthesis of polysubstituted 2-piperidinones via a Michael addition/nitro-Mannich/lactamization cascade. ACS Combinatorial Science, 14(6), 366-371. [Link]
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Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]
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Sci-Hub. Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. [Link]
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DTIC. Piperidine Synthesis. [Link]
